molecular formula C8H18N8O2 B12701703 Hydrazinecarboximidamide, 2,2'-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate CAS No. 62580-87-4

Hydrazinecarboximidamide, 2,2'-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate

Cat. No.: B12701703
CAS No.: 62580-87-4
M. Wt: 258.28 g/mol
InChI Key: RHALGVPCVOQQAP-FLVPNXLJSA-N
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Description

Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate is a chemical compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate typically involves the reaction of hydrazinecarboximidamide with 1,2-dimethyl-1,2-ethanediylidene under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: The compound is used in industrial processes, including the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate can be compared with other similar compounds, such as:

    Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis-, dihydrochloride: This compound has a similar structure but with a phenyl group instead of a dimethyl group.

    Hydrazinecarboximidamide, 2,2’-(1-propyl-1,2-ethanediylidene)bis-: This compound features a propyl group in place of the dimethyl group.

The uniqueness of Hydrazinecarboximidamide, 2,2’-(1,2-dimethyl-1,2-ethanediylidene)bis-, acetate lies in its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

62580-87-4

Molecular Formula

C8H18N8O2

Molecular Weight

258.28 g/mol

IUPAC Name

acetic acid;2-[(E)-[(3E)-3-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine

InChI

InChI=1S/C6H14N8.C2H4O2/c1-3(11-13-5(7)8)4(2)12-14-6(9)10;1-2(3)4/h1-2H3,(H4,7,8,13)(H4,9,10,14);1H3,(H,3,4)/b11-3+,12-4+;

InChI Key

RHALGVPCVOQQAP-FLVPNXLJSA-N

Isomeric SMILES

C/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C.CC(=O)O

Canonical SMILES

CC(=NN=C(N)N)C(=NN=C(N)N)C.CC(=O)O

Related CAS

1945-67-1 (Parent)

Origin of Product

United States

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